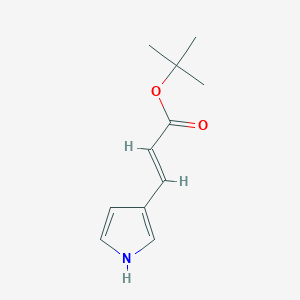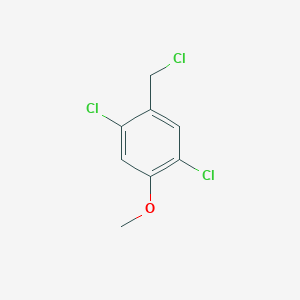![molecular formula C9H15FO3 B11721655 1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)
1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane is an organic compound that belongs to the class of fluoroalkanes It is characterized by the presence of a fluorine atom attached to an ethane backbone, which is further substituted with a prop-2-yn-1-yloxy group and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane typically involves multiple steps. One common method starts with the reaction of sodium p-toluenesulfonate with 3-ethynyloxypropanol. This intermediate is then reacted with ethyl chloride, followed by dehydration and demethylation steps to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It can be used as a solvent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethanol
Uniqueness
1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H15FO3 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
3-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C9H15FO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 |
InChI Key |
SGADYGHKWKNUOM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
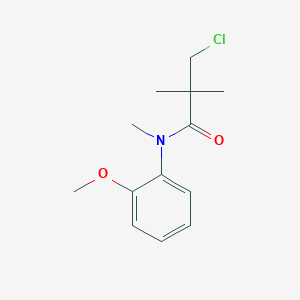
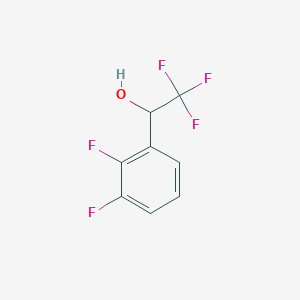
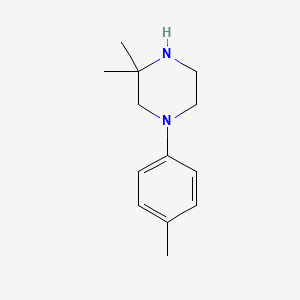
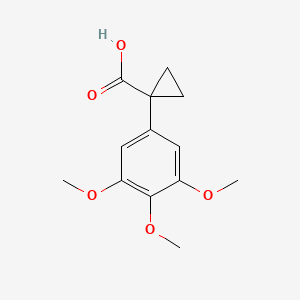
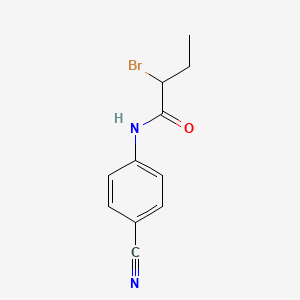
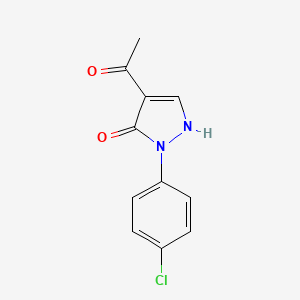

![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
